

# physical and chemical properties of 4,7-Dimethyl-1,10-phenanthroline

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## Compound of Interest

Compound Name: 4,7-Dimethyl-1,10-phenanthroline

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An In-Depth Technical Guide to **4,7-Dimethyl-1,10-phenanthroline**: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**4,7-Dimethyl-1,10-phenanthroline** is a heterocyclic organic compound and a substituted derivative of 1,10-phenanthroline. As a bidentate chelating agent, it forms stable complexes with a variety of transition metals.[1][2] This property makes it an invaluable ligand in coordination chemistry, catalysis, and the development of luminescent materials.[1] For drug development professionals, its role as a key component in potential therapeutic agents, particularly in anticancer research, is of significant interest.[2] This guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols, and a visualization of its functional applications.

## Core Physical and Chemical Properties

The fundamental properties of **4,7-Dimethyl-1,10-phenanthroline** are summarized below. These data are essential for its handling, application in experimental setups, and for the characterization of its derivatives.

| Property                | Value                                                                          | Reference(s) |
|-------------------------|--------------------------------------------------------------------------------|--------------|
| IUPAC Name              | 4,7-dimethyl-1,10-phenanthroline                                               | [3]          |
| CAS Number              | 3248-05-3                                                                      | [3]          |
| Molecular Formula       | C <sub>14</sub> H <sub>12</sub> N <sub>2</sub>                                 | [3]          |
| Molecular Weight        | 208.26 g/mol                                                                   | [3]          |
| Appearance              | White to gray or light brown powder/crystals                                   | [4]          |
| Melting Point           | 193-195 °C                                                                     | [1][4]       |
| Boiling Point           | 338.63 °C (rough estimate)                                                     | [4]          |
| Solubility              | Soluble in benzene and alcohol; Slightly soluble in water (22.4 mg/L at 25 °C) | [1][3][4]    |
| pKa (Predicted)         | 6.01 ± 0.10                                                                    | [4]          |
| UV-Vis λ <sub>max</sub> | ~232 nm, with shifts upon metal complexation                                   | [5][6]       |

## Spectroscopic Data

- <sup>1</sup>H NMR: Spectral data shows characteristic peaks for the aromatic protons and the methyl groups. Key shifts are observed around 9.00 ppm, 7.91 ppm, 7.39 ppm, and 2.71 ppm.
- <sup>13</sup>C NMR: The carbon spectrum provides confirmation of the 14 carbon atoms in their respective chemical environments within the heterocyclic structure.[3]
- Infrared (IR) Spectroscopy: The IR spectrum displays characteristic bands corresponding to C-H stretching of the aromatic rings and methyl groups, as well as C=C and C=N stretching vibrations within the phenanthroline core.[7]

## Experimental Protocols

Detailed methodologies for the synthesis and application of **4,7-Dimethyl-1,10-phenanthroline** are crucial for its practical use in research.

## Protocol 1: Synthesis via Skraup Reaction

The Skraup reaction is a classical method for synthesizing quinolines and their fused heterocyclic analogs like phenanthrolines. This protocol is a generalized procedure adapted for **4,7-dimethyl-1,10-phenanthroline**.<sup>[8][9][10]</sup>

Objective: To synthesize **4,7-dimethyl-1,10-phenanthroline** from 4-methyl-1,2-phenylenediamine.

Materials:

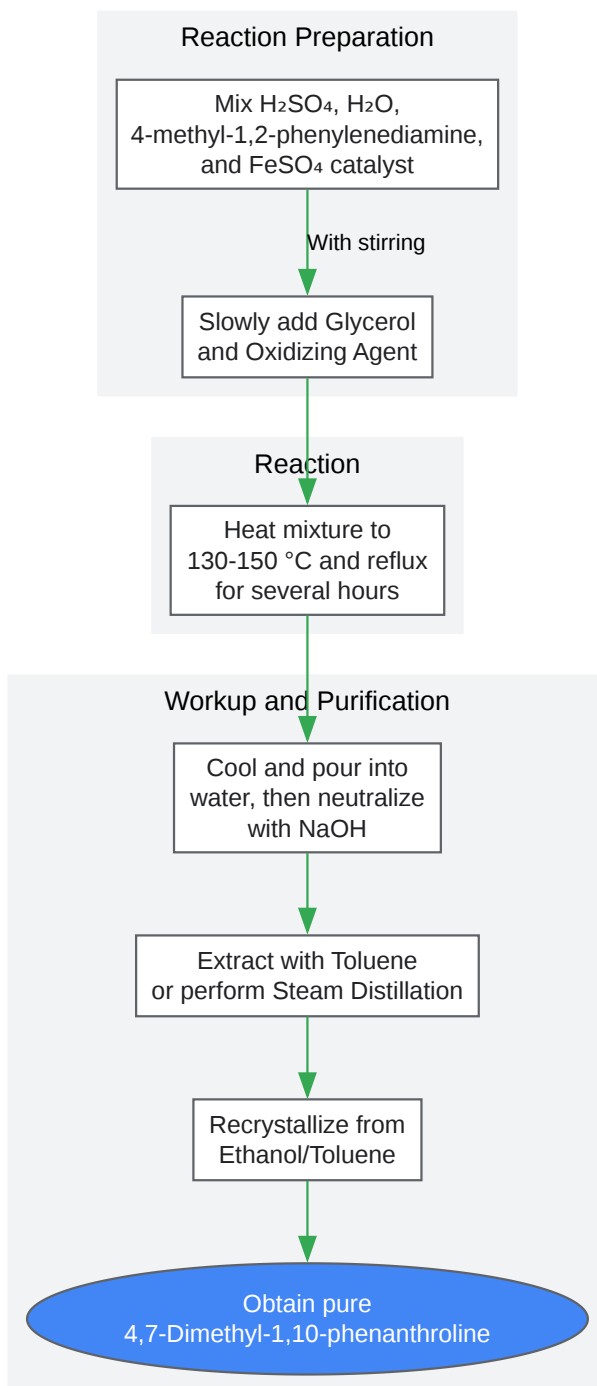
- 4-methyl-1,2-phenylenediamine
- Glycerol
- Concentrated Sulfuric Acid ( $\text{H}_2\text{SO}_4$ )
- An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)
- Ferrous sulfate (catalyst)
- Sodium hydroxide (NaOH) solution
- Organic solvent for extraction (e.g., Toluene)

Procedure:

- **Reaction Setup:** In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, carefully prepare a mixture of concentrated sulfuric acid and water.
- **Addition of Reactants:** To the cooled acid solution, add 4-methyl-1,2-phenylenediamine and a catalytic amount of ferrous sulfate.
- **Glycerol Addition:** Slowly add glycerol to the mixture with constant stirring.

- **Heating and Reflux:** Add the oxidizing agent. Heat the mixture gently at first, then increase the temperature to initiate the exothermic reaction. Maintain a reflux temperature of approximately 130-150 °C for several hours.
- **Neutralization:** After cooling, pour the reaction mixture into a large volume of water and neutralize with a concentrated NaOH solution to precipitate the crude product.
- **Purification:** The crude product can be purified by steam distillation or solvent extraction followed by recrystallization from a suitable solvent like ethanol or a toluene/petroleum ether mixture.

## Workflow for Skraup Synthesis

[Click to download full resolution via product page](#)Caption: Generalized workflow for the synthesis of **4,7-dimethyl-1,10-phenanthroline**.

## Protocol 2: Spectrophotometric Determination of Iron(II)

**4,7-Dimethyl-1,10-phenanthroline** forms a stable, colored complex with ferrous ions ( $\text{Fe}^{2+}$ ), allowing for its quantitative determination using UV-Vis spectrophotometry. This protocol is adapted from standard methods using 1,10-phenanthroline.<sup>[11][12][13][14]</sup>

Objective: To determine the concentration of an unknown  $\text{Fe}^{2+}$  sample.

Materials:

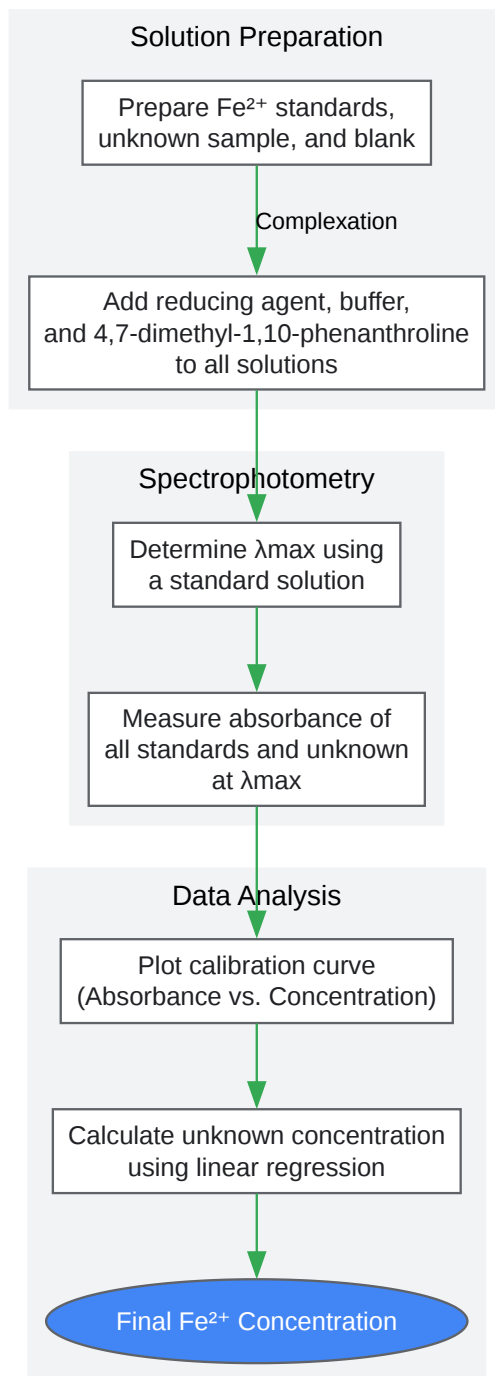
- Standard  $\text{Fe}^{2+}$  solution (e.g., from ferrous ammonium sulfate)
- **4,7-Dimethyl-1,10-phenanthroline** solution (0.1% w/v in ethanol)
- Hydroxylamine hydrochloride solution (10% w/v, to reduce any  $\text{Fe}^{3+}$  to  $\text{Fe}^{2+}$ )
- Sodium acetate buffer solution (to maintain pH ~4-6)
- Unknown iron sample
- Volumetric flasks and pipettes
- UV-Vis Spectrophotometer

Procedure:

- **Prepare Standards:** Create a series of standard solutions with known  $\text{Fe}^{2+}$  concentrations by diluting the stock solution in volumetric flasks.
- **Prepare Blank and Sample:** Prepare a blank solution (containing all reagents except iron) and a flask with the unknown iron sample.
- **Complex Formation:** To each flask (standards, unknown, and blank), add hydroxylamine hydrochloride solution, the **4,7-dimethyl-1,10-phenanthroline** solution, and the sodium acetate buffer. Dilute to the mark with deionized water and allow time for the color to fully develop.

- **Wavelength Scan:** Use one of the standards to scan the absorbance from 400-600 nm to determine the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) for the  $\text{Fe}^{2+}$ -complex.
- **Measure Absorbance:** Set the spectrophotometer to the determined  $\lambda_{\text{max}}$ . Zero the instrument using the blank solution. Measure and record the absorbance of each standard and the unknown sample.
- **Data Analysis:** Plot a calibration curve of Absorbance vs. Concentration for the standard solutions. Use the linear regression equation from the curve and the absorbance of the unknown sample to calculate its  $\text{Fe}^{2+}$  concentration.

## Workflow for Spectrophotometric Iron(II) Analysis

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Caption: Experimental workflow for the quantification of Iron(II).

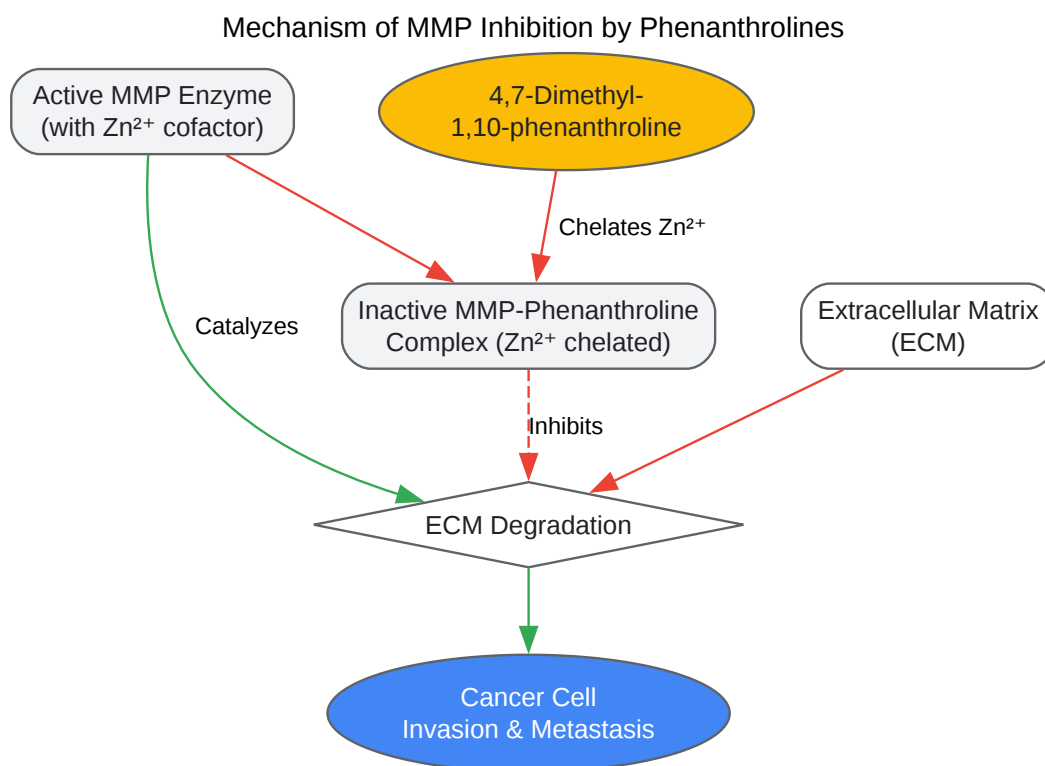


## Applications in Drug Development

The ability of 1,10-phenanthroline and its derivatives to chelate metal ions is central to their biological activity. They are known inhibitors of metalloenzymes, such as matrix metalloproteinases (MMPs).<sup>[2][15]</sup>

## Mechanism of MMP Inhibition

MMPs are zinc-dependent endopeptidases that degrade extracellular matrix components. Their overactivity is linked to cancer invasion and metastasis.<sup>[2]</sup> Phenanthroline-based compounds act as inhibitors by chelating the essential  $\text{Zn}^{2+}$  ion in the enzyme's active site, rendering it inactive. This prevents the breakdown of the extracellular matrix, thereby reducing the invasive potential of cancer cells.



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Caption: Logical diagram of Matrix Metalloproteinase (MMP) inhibition.

This inhibitory action makes **4,7-dimethyl-1,10-phenanthroline** and its metal complexes, such as the vanadium complex METVAN, promising candidates for the development of novel antimetastatic agents. Research has shown that such compounds can induce apoptosis in cancer cells and inhibit their adhesion and invasion capabilities.

## Conclusion

**4,7-Dimethyl-1,10-phenanthroline** is a versatile compound with well-defined physical and chemical properties. Its utility spans from fundamental synthesis and analytical chemistry to advanced applications in catalysis and drug discovery. The protocols and mechanisms outlined in this guide provide a solid foundation for researchers and scientists to explore and harness the potential of this important molecule in their respective fields.

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